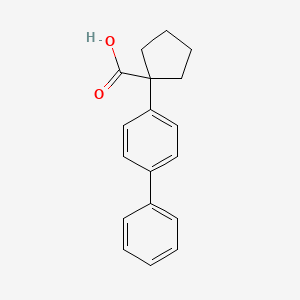

1-(4-Biphenylyl)cyclopentanecarboxylic Acid

Beschreibung

1-(4-Biphenylyl)cyclopentanecarboxylic Acid is a cyclopentanecarboxylic acid derivative featuring a biphenyl substituent at the 1-position of the cyclopentane ring. This structural motif enhances aromatic interactions and lipophilicity, making it valuable in pharmaceutical and materials research.

Eigenschaften

Molekularformel |

C18H18O2 |

|---|---|

Molekulargewicht |

266.3 g/mol |

IUPAC-Name |

1-(4-phenylphenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C18H18O2/c19-17(20)18(12-4-5-13-18)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,19,20) |

InChI-Schlüssel |

DOIKTHWIAKOOKC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-(4-Biphenylyl)cyclopentanecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, pharmacological implications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by a biphenyl moiety attached to a cyclopentanecarboxylic acid backbone. This structure may influence its interactions with various biological targets, leading to diverse pharmacological effects.

Pharmacological Potential

1-(4-Biphenylyl)cyclopentanecarboxylic acid has shown significant biological activity in several studies:

- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Analogous compounds have demonstrated anticancer effects, which may extend to this compound given its structural characteristics.

The specific mechanisms through which 1-(4-Biphenylyl)cyclopentanecarboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that the biphenyl group enhances binding affinity to various receptors involved in inflammatory and cancer pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-Biphenylyl)cyclopentanecarboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Bromophenyl)cyclopentanamine | Bromine substitution on phenyl | Potential anticancer properties |

| 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | Chlorine substitution on phenyl | Anti-inflammatory effects |

| 1-Phenylcyclopentanecarbaldehyde | Aldehyde functional group | Antimicrobial activity |

| 1-(3-Fluorophenyl)cyclopentanecarboxylic acid | Fluorine substitution on phenyl | Antidepressant properties |

This table illustrates the diversity of biological activities associated with similar compounds, highlighting the potential for unique pharmacological effects from 1-(4-Biphenylyl)cyclopentanecarboxylic acid due to its specific biphenyl attachment.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to 1-(4-Biphenylyl)cyclopentanecarboxylic acid:

- Study on Inflammatory Responses : A study demonstrated that a structurally related compound significantly reduced markers of inflammation in animal models, indicating that 1-(4-Biphenylyl)cyclopentanecarboxylic acid may possess similar properties .

- Anticancer Research : In vitro studies have shown that analogs can inhibit cancer cell proliferation, suggesting a need for further exploration into the efficacy of 1-(4-Biphenylyl)cyclopentanecarboxylic acid in cancer therapy .

Synthesis and Development

The synthesis of 1-(4-Biphenylyl)cyclopentanecarboxylic acid can be approached through several organic reactions involving cyclopentane derivatives. The complexity of its synthesis underscores the importance of developing efficient methods for producing this compound for further study.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in the substituents attached to the phenyl ring or cyclopentane core. Key examples include:

- 1-(3-Fluorophenyl)cyclopentanecarboxylic Acid : The fluorine atom at the meta position introduces electron-withdrawing effects, enhancing stability and influencing hydrogen-bonding interactions in drug design .

- 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: A methoxy group at the para position provides electron-donating properties, increasing solubility in polar solvents like methanol .

Table 1: Structural and Physical Properties

*Calculated based on molecular formula C₁₈H₁₈O₂.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.